molecular formula C5H11NO3 B13301931 (2S)-2-Amino-4-hydroxy-3-methylbutanoic acid

(2S)-2-Amino-4-hydroxy-3-methylbutanoic acid

Cat. No.: B13301931
M. Wt: 133.15 g/mol
InChI Key: YMRZLZUJZNHRLO-BKLSDQPFSA-N
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Description

(2S)-2-Amino-4-hydroxy-3-methylbutanoic acid is a non-proteinogenic amino acid that plays a significant role in various biochemical processes. It is structurally characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to a butanoic acid backbone. This compound is known for its involvement in metabolic pathways and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-4-hydroxy-3-methylbutanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as 2-ketobutyric acid, which undergoes amination and subsequent hydroxylation to yield the desired product. The reaction conditions typically involve the use of catalysts and specific temperature and pH conditions to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the compound, which is then extracted and purified through various chromatographic techniques. The industrial production methods focus on scalability, cost-effectiveness, and maintaining high purity standards.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-4-hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and substituted derivatives of this compound. These products have diverse applications in chemical synthesis and pharmaceutical development.

Scientific Research Applications

(2S)-2-Amino-4-hydroxy-3-methylbutanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It plays a role in metabolic pathways and is studied for its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role in treating metabolic disorders and as a precursor for drug development.

    Industry: It is used in the production of various chemicals and pharmaceuticals, contributing to the development of new materials and drugs.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-4-hydroxy-3-methylbutanoic acid involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The compound’s effects are mediated through its binding to molecular targets, leading to changes in cellular functions and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-3-hydroxybutanoic acid: Similar structure but lacks the methyl group.

    (2S)-2-Amino-4-hydroxybutanoic acid: Similar structure but lacks the methyl group.

    (2S)-2-Amino-3-methylbutanoic acid: Similar structure but lacks the hydroxyl group.

Uniqueness

(2S)-2-Amino-4-hydroxy-3-methylbutanoic acid is unique due to the presence of both a hydroxyl group and a methyl group on the butanoic acid backbone. This structural feature contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

(2S)-2-amino-4-hydroxy-3-methylbutanoic acid

InChI

InChI=1S/C5H11NO3/c1-3(2-7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3?,4-/m0/s1

InChI Key

YMRZLZUJZNHRLO-BKLSDQPFSA-N

Isomeric SMILES

CC(CO)[C@@H](C(=O)O)N

Canonical SMILES

CC(CO)C(C(=O)O)N

Origin of Product

United States

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